molecular formula C20H19NO3 B5618900 2-(2-ethoxyphenoxy)-N-2-naphthylacetamide

2-(2-ethoxyphenoxy)-N-2-naphthylacetamide

Cat. No. B5618900
M. Wt: 321.4 g/mol
InChI Key: WWSOROONDXPRIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthalene derivatives, such as 2-(2-ethoxyphenoxy)-N-2-naphthylacetamide, typically involves strategies that focus on constructing the naphthalene core followed by functionalization. Metal-catalyzed reactions, including those involving palladium, copper, and rhodium, are commonly used for constructing naphthalene derivatives, offering pathways to introduce various functional groups including ethoxyphenoxy and naphthylacetamide moieties (Maheshwari & Hussain, 2023).

Molecular Structure Analysis

Naphthalene derivatives exhibit a planar structure that allows for effective intercalation with DNA, impacting their biological activities. The molecular structure of such compounds, including 2-(2-ethoxyphenoxy)-N-2-naphthylacetamide, is characterized by a conjugated system that contributes to their chemical reactivity and potential pharmacological applications. The specific arrangement of functional groups around the naphthalene core significantly influences the compound's properties and interactions (Tandon et al., 2017).

Chemical Reactions and Properties

Naphthoquinones, closely related to naphthalene derivatives, are known for their redox properties and participation in biological oxidative processes. These compounds, through one- or two-electron reduction processes, can form semiquinones or hydroquinones, respectively. Such reactions are fundamental in understanding the chemical behavior of naphthalene derivatives in biological systems (Pinto & Castro, 2009).

Physical Properties Analysis

The physical properties of naphthalene derivatives, including solubility, melting point, and boiling point, are influenced by the nature of substituted groups. For example, the introduction of an ethoxyphenoxy group could affect the compound's solubility in organic solvents, potentially enhancing its application in various industrial and pharmaceutical formulations. These properties are critical in determining the compound's utility and handling characteristics.

Chemical Properties Analysis

The chemical properties of 2-(2-ethoxyphenoxy)-N-2-naphthylacetamide can be inferred from studies on similar compounds, which demonstrate significant biological activities, such as antimicrobial and anticancer effects. The presence of the naphthylacetamide moiety may contribute to these activities by affecting the compound's interaction with biological molecules. Naphthalene derivatives' reactivity towards nucleophiles and electrophiles, as well as their potential to participate in hydrogen bonding, are essential aspects of their chemical behavior (Kamal et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be related to how it interacts with biological molecules in the body .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Potential hazards could include reactivity with other substances, toxicity, and environmental impact .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its behavior under various conditions, and developing methods for its synthesis and purification .

properties

IUPAC Name

2-(2-ethoxyphenoxy)-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-2-23-18-9-5-6-10-19(18)24-14-20(22)21-17-12-11-15-7-3-4-8-16(15)13-17/h3-13H,2,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSOROONDXPRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-ethoxyphenoxy)-N-2-naphthylacetamide

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